

A Comparative Analysis of ARV-771's Efficacy on BRD2, BRD3, and BRD4

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Compound of Interest

Compound Name: Gal-ARV-771

Cat. No.: B15582329

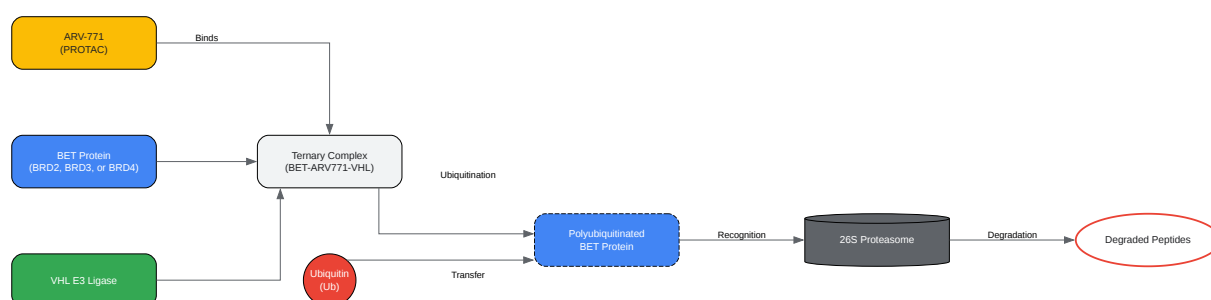
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Abstract: This guide provides a detailed comparative analysis of ARV-771, a Proteolysis Targeting Chimera (PROTAC), and its effects on the Bromodomain and Extra-Terminal (BET) family proteins BRD2, BRD3, and BRD4. ARV-771 is engineered to induce the degradation of these key epigenetic regulators, which are implicated in various cancers.^[1] This document summarizes quantitative data on binding affinity and degradation efficiency, details relevant experimental protocols, and illustrates the underlying molecular mechanisms and pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: PROTAC-Mediated Degradation

ARV-771 is a heterobifunctional molecule designed to simultaneously bind a target protein and an E3 ubiquitin ligase.^[2] Specifically, it contains a moiety that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[3][4]} This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target BET protein. The polyubiquitin chain serves as a molecular tag, marking the protein for degradation by the 26S proteasome.^{[2][5]} This catalytic process allows a single molecule of ARV-771 to induce the degradation of multiple BET protein molecules.^[6]



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Caption: Mechanism of ARV-771-mediated BET protein degradation.

Quantitative Performance Analysis

ARV-771 acts as a pan-BET degrader, effectively targeting BRD2, BRD3, and BRD4.^{[3][7]} Its performance can be quantitatively assessed through its binding affinity to the specific bromodomains of each protein and its cellular efficiency in promoting their degradation.

The binding affinity of ARV-771 to the first (BD1) and second (BD2) bromodomains of BRD2, BRD3, and BRD4 is a critical determinant of its efficacy. The dissociation constants (K_d) indicate the concentration of ARV-771 required to occupy 50% of the bromodomain binding sites at equilibrium. Lower K_d values signify higher binding affinity.

| Target Protein | Bromodomain | Dissociation Constant (Kd) |
|----------------|-----------------|----------------------------|
| BRD2 | BD1 | 34 nM[7][8][9] |
| BD2 | 4.7 nM[7][8][9] | |
| BRD3 | BD1 | 8.3 nM[7][8][9] |
| BD2 | 7.6 nM[7][8][9] | |
| BRD4 | BD1 | 9.6 nM[7][8][9] |
| BD2 | 7.6 nM[7][8][9] | |

Table 1: Binding affinity (Kd) of ARV-771 for the bromodomains of BRD2, BRD3, and BRD4.

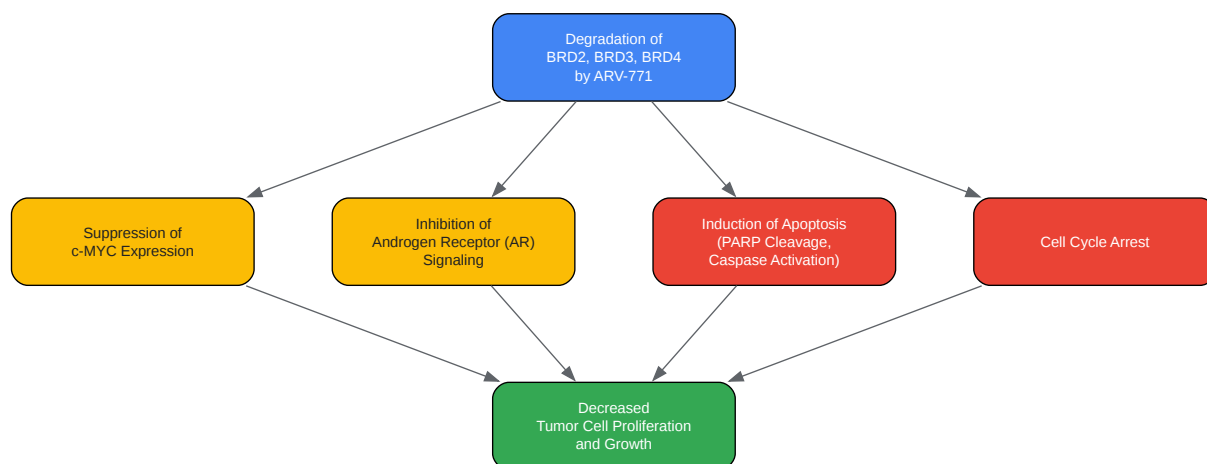
Degradation efficiency is measured by the half-maximal degradation concentration (DC50), the concentration of ARV-771 that results in 50% degradation of the target protein, and the maximum degradation (Dmax). ARV-771 demonstrates potent, sub-nanomolar to low-nanomolar degradation of all three BET proteins across various cancer cell lines.

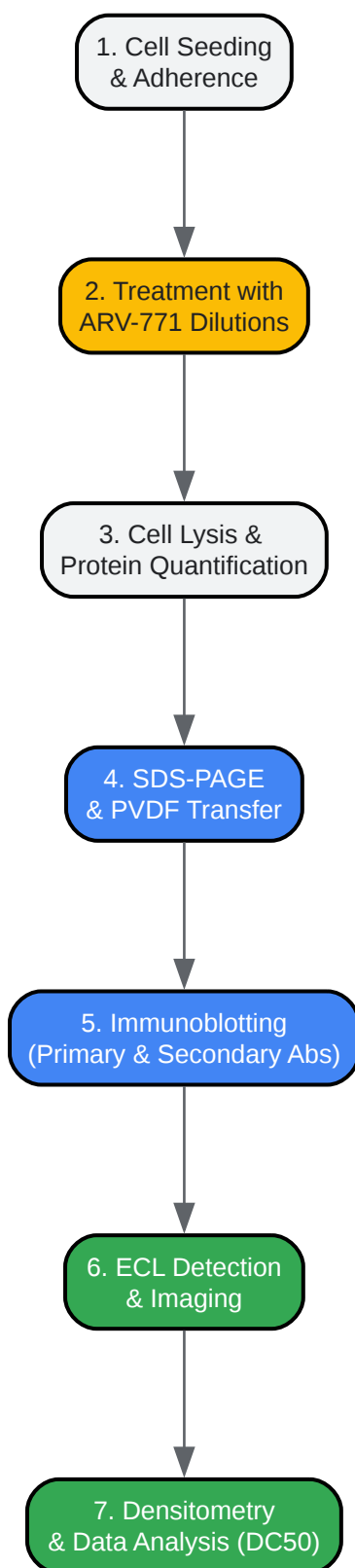
| Target Protein | Cell Line(s) | DC50 | Dmax |
|------------------|---|---------------------------------|--------------|
| BRD2, BRD3, BRD4 | Castration-Resistant Prostate Cancer (CRPC: 22Rv1, VCaP, LnCaP95) | < 5 nM[10][11][12] | >90% |
| BRD2, BRD3, BRD4 | Hepatocellular Carcinoma (HCC: HepG2, Hep3B) | Marked degradation at 100 nM[1] | Not Reported |
| BRD4 | General (various cell lines) | < 1 nM[2][4] | >90%[5] |

Table 2: Degradation efficiency (DC50 and Dmax) of ARV-771 against BET proteins.

Downstream Cellular Effects

The degradation of BRD2, BRD3, and BRD4 disrupts their function as transcriptional co-activators, leading to significant downstream consequences, including the suppression of key oncogenes and the induction of apoptosis. A primary target of BET proteins is the MYC oncogene; its suppression is a key indicator of BET degrader activity.[10][11]





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